N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-(4-OXO-3(4H)-QUINAZOLINYL)BUTANAMIDE is a chemical compound with diverse applications across chemistry, biology, medicine, and industry. This compound's structure combines a pyrrolo-benzodiazepine core with a quinazolinyl butanamide side chain, which imparts unique properties.
Properties
Molecular Formula |
C24H23N5O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(6aS)-6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C24H23N5O4/c30-21(8-4-11-28-14-25-18-6-2-1-5-16(18)23(28)32)26-15-9-10-19-17(13-15)24(33)29-12-3-7-20(29)22(31)27-19/h1-2,5-6,9-10,13-14,20H,3-4,7-8,11-12H2,(H,26,30)(H,27,31)/t20-/m0/s1 |
InChI Key |
SIXXQZJTKODWHB-FQEVSTJZSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NC3=C(C=C(C=C3)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O)C(=O)N2C1 |
Canonical SMILES |
C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-(4-OXO-3(4H)-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic synthesis. Key steps often include:
Formation of Pyrrolo-benzodiazepine Core:
Cyclization of appropriate starting materials under controlled conditions.
Use of catalysts to facilitate the cyclization process.
Attachment of Quinazolinyl Butanamide:
Coupling reactions using reagents like carbodiimides.
Protection-deprotection steps to ensure selective functional group reactions.
Final Purification:
Chromatographic techniques to purify the final compound.
Industrial Production Methods: For large-scale production, optimizing yield and minimizing impurities is crucial. This often involves:
Batch Reactors:
Monitoring reaction kinetics and conditions.
Continuous Flow Synthesis:
Enhanced control over reaction parameters.
Improved scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction of certain functional groups can be performed using standard reducing agents.
Substitution: Various nucleophilic and electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, H2O2.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Alkyl halides, sulfonates.
Major Products:
Oxidized derivatives.
Reduced forms with different functional groups.
Substituted compounds with various substituents.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Enzyme Inhibition: Inhibits specific enzymes, impacting metabolic pathways.
Protein Binding Studies: Used in structural biology to study protein-ligand interactions.
Medicine:
Drug Development: Investigated for potential therapeutic properties.
Diagnostic Agents: Used in the development of diagnostic assays.
Industry:
Materials Science: Explored for its potential in creating advanced materials.
Agriculture: Utilized in the synthesis of agrochemicals.
Mechanism of Action
N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-(4-OXO-3(4H)-QUINAZOLINYL)BUTANAMIDE exerts its effects through several mechanisms:
Molecular Targets: Interacts with specific enzymes or receptors.
Pathways: Modulates pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Compounds with similar cores but different side chains.
Analogous compounds with variations in functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
